Dexmedetomidine

Catalog No.
S525780
CAS No.
113775-47-6
M.F
C13H16N2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexmedetomidine

CAS Number

113775-47-6

Product Name

Dexmedetomidine

IUPAC Name

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1

InChI Key

CUHVIMMYOGQXCV-NSHDSACASA-N

SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C

Solubility

Freely soluble in water
1.74e-01 g/L

Synonyms

Dexmedetomidine, Dexmedetomidine Hydrochloride, Hydrochloride, Dexmedetomidine, MPV 1440, MPV-1440, MPV1440, Precedex

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C

Potential for Neuroprotection

There is growing interest in Dexmedetomidine's potential neuroprotective effects. Studies in animal models suggest it may improve neurological outcomes following brain and spinal cord injuries . This neuroprotection might be due to its ability to:

  • Reduce inflammation
  • Suppress excitotoxicity (damaging overstimulation of neurons)
  • Promote neurogenesis (growth of new neurons)

Clinical trials are investigating whether Dexmedetomidine can reduce the incidence of postoperative cognitive dysfunction (POCD) and delirium, common complications after major surgeries .

Management of Postoperative Pain

Dexmedetomidine demonstrates analgesic properties alongside its sedative effects. Research suggests it may be a valuable tool for managing postoperative pain, potentially reducing reliance on opioids . Studies have explored its use as:

  • Sole Analgesic: Dexmedetomidine at specific doses has shown efficacy in pain relief, although drowsiness and bradycardia can be side effects .
  • Opioid-Sparing Adjunct: Combining Dexmedetomidine with lower opioid doses may achieve adequate pain control while minimizing opioid-related side effects .
  • Neuraxial Analgesia: Administered through the spinal canal, Dexmedetomidine offers localized pain relief without significantly impacting breathing .

Sedation in Intensive Care Unit (ICU) Setting

Dexmedetomidine offers advantages over traditional ICU sedatives like benzodiazepines and propofol. Studies indicate it may:

  • Provide a more natural, sleep-like sedation
  • Preserve patient arousability, allowing for easier communication
  • Reduce the risk of delirium, a serious complication in ICU patients

Dexmedetomidine is a highly selective alpha-2 adrenergic receptor agonist, primarily used for sedation in clinical settings. It is the pharmacologically active dextroisomer of medetomidine, exhibiting a significant affinity for alpha-2 adrenergic receptors compared to its predecessor, clonidine. This compound is characterized by its ability to induce sedation without causing respiratory depression, making it unique among sedatives . The chemical formula for dexmedetomidine is C13H16N2C_{13}H_{16}N_{2}, and it has a molecular weight of approximately 200.28 g/mol .

Dexmedetomidine's primary mechanism of action involves its interaction with alpha-2 adrenergic receptors in the nervous system []. These receptors are involved in regulating a variety of physiological functions, including blood pressure, heart rate, and pain perception. By activating these receptors, dexmedetomidine produces sedation and analgesia without significantly affecting respiration, unlike some other sedative drugs [].

Dexmedetomidine undergoes extensive hepatic metabolism. The primary metabolic pathways include:

  • Glucuronidation: Approximately 34% of dexmedetomidine is metabolized via direct N-glucuronidation to inactive metabolites.
  • Oxidation: Mediated by cytochrome P450 enzymes (notably CYP2A6), leading to the formation of several hydroxylated and carboxylated metabolites .

These metabolic processes result in the rapid elimination of the drug, with minimal unchanged dexmedetomidine excreted in urine or feces .

Dexmedetomidine's mechanism of action involves binding to presynaptic alpha-2 adrenergic receptors, inhibiting norepinephrine release, which reduces sympathetic outflow and produces sedative and analgesic effects. This results in decreased heart rate and blood pressure, alongside anxiolytic properties. Its selectivity ratio for alpha-2 versus alpha-1 receptors is approximately 1620:1, making it significantly more selective than clonidine (220:1) and contributing to its unique pharmacological profile .

The synthesis of dexmedetomidine involves several key steps:

  • Starting Material: The synthesis begins with the appropriate imidazole derivatives.
  • Chiral Resolution: The racemic mixture of medetomidine is resolved to isolate the dextrorotatory form.
  • Functionalization: Subsequent reactions introduce necessary functional groups, enhancing selectivity towards alpha-2 adrenergic receptors.

Research has also explored prodrug formulations to improve pharmacokinetic properties and reduce side effects .

Dexmedetomidine is widely used in various medical settings:

  • Sedation: It is employed for procedural sedation in adults and children, particularly during surgeries like colonoscopy and intubation.
  • Anesthesia Adjunct: Utilized as an adjunct during general anesthesia to mitigate opioid requirements and enhance hemodynamic stability.
  • Intensive Care Units: Commonly used for sedation in critically ill patients due to its favorable side effect profile .

Several compounds exhibit similar pharmacological properties to dexmedetomidine, including:

CompoundMechanismSelectivity Ratio (α2:α1)Unique Features
ClonidineAlpha-2 adrenergic agonist220:1Older sedative; less selective than dexmedetomidine
MedetomidineAlpha-2 adrenergic agonist160:1Predecessor to dexmedetomidine; similar but less potent
RomifidineAlpha-2 adrenergic agonist100:1Shorter duration of action; used in veterinary medicine
XylazineAlpha-2 adrenergic agonist160:1Primarily used in veterinary applications; causes significant cardiovascular effects

Dexmedetomidine stands out due to its high selectivity for alpha-2 receptors and its ability to provide sedation without respiratory depression, making it particularly useful in various clinical scenarios where traditional sedatives may pose risks .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

200.131348519 g/mol

Monoisotopic Mass

200.131348519 g/mol

Heavy Atom Count

15

LogP

2.8
2.8

Appearance

Solid powder

UNII

67VB76HONO

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Administered intravenously, dexmedetomidine is indicated for the sedation of initially intubated and mechanically ventilated patients during treatment in intensive care settings, and for the sedation of non-intubated patients prior to and/or during surgery and other procedures. It is also available as a buccally- or sublingually-administered dissolvable film for the acute treatment of agitation associated with schizophrenia or bipolar I or II disorder.
For sedation of adult intensive care unit patients requiring a sedation level not deeper than arousal in response to verbal stimulation (corresponding to Richmond Agitation-Sedation Scale (RASS) 0 to -3).
For sedation of adult ICU (Intensive Care Unit) patients requiring a sedation level not deeper than arousal in response to verbal stimulation (corresponding to Richmond Agitation-Sedation Scale (RASS) 0 to -3). For sedation of non-intubated adult patients prior to and/or during diagnostic or surgical procedures requiring sedation, i. e. procedural/awake sedation.
Non-invasive, mildly to moderately painful, procedures and examinations which require restraint, sedation and analgesia in dogs and cats. Deep sedation and analgesia in dogs in concomitant use with butorphanol for medical and minor surgical procedures. Premedication in dogs and cats before induction and maintenance of general anaesthesia.
Noninvasive, mildly to moderately painful, procedures and examinations which require restraint, sedation and analgesia in dogs and cats. Premedication in cats before induction and maintenance of general anaesthesia with ketamine. Deep sedation and analgesia in dogs in concomitant use with butorphanol for medical and minor surgical procedures. Premedication in dogs before induction and maintenance of general anaesthesia.
Alleviation of acute anxiety and fear associated with noise in dogs.

Pharmacology

Dexmedetomidine activates 2-adrenoceptors, and causes the decrease of sympathetic tone, with attenuation of the neuroendocrine and hemodynamic responses to anesthesia and surgery; it reduces anesthetic and opioid requirements; and causes sedation and analgesia.
Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord.

MeSH Pharmacological Classification

Analgesics, Non-Narcotic

ATC Code

N05CM18
QN05CM18
N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CM - Other hypnotics and sedatives
N05CM18 - Dexmedetomidine

Mechanism of Action

Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

113775-47-6

Absorption Distribution and Excretion

A mass balance study demonstrated that after nine days an average of 95% of the radioactivity, following intravenous administration of radiolabeled dexmedetomidine, was recovered in the urine and 4% in the feces. Fractionation of the radioactivity excreted in urine demonstrated that products of N-glucuronidation accounted for approximately 34% of the cumulative urinary excretion. The majority of metabolites are excreted in the urine.
118 L
39 L/h [Healthy volunteers receiving IV infusion (0.2-0.7 mcg/kg/hr)]

Metabolism Metabolites

Hepatic
Dexmedetomidine has known human metabolites that include (2S,3S,4S,5R)-6-[5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazol-3-ium-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[5-[(1S)-1-(2,3-dimethylphenyl)ethyl]imidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Dexmedetomidine

Biological Half Life

2 hours

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Psycholeptics, Hypnotics and sedatives -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Psycholeptics -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Veterinary drugs -> Nervous system, Other hypnotics and sedatives -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1: Chagas JAB, Santos LCP, Silva Filho JR, Bondan C. Anaesthetic and
cardiorespiratory effects of ketamine plus dexmedetomidine for chemical restraint
in black capuchin monkeys (Sapajus nigritus). N Z Vet J. 2017 Nov 12:1-15. doi:
10.1080/00480169.2017.1403975. [Epub ahead of print] PubMed PMID: 29129149.


2: Li X, Chen CJ, Tan F, Pan JR, Xing JB, Zhu QQ, Hei ZQ, Zhou SL. Effect of
dexmedetomidine for attenuation of propofol injection pain in electroconvulsive
therapy: a randomized controlled study. J Anesth. 2017 Nov 10. doi:
10.1007/s00540-017-2430-3. [Epub ahead of print] PubMed PMID: 29127492.


3: Guldenmund P, Vanhaudenhuyse A, Sanders RD, Sleigh J, Bruno MA, Demertzi A,
Bahri MA, Jaquet O, Sanfilippo J, Baquero K, Boly M, Brichant JF, Laureys S,
Bonhomme V. Brain functional connectivity differentiates dexmedetomidine from
propofol and natural sleep. Br J Anaesth. 2017 Oct 1;119(4):674-684. doi:
10.1093/bja/aex257. PubMed PMID: 29121293.


4: Miyamoto K, Nakashima T, Shima N, Kato S, Ueda K, Kawazoe Y, Ohta Y, Morimoto
T, Yamamura H; DESIRE Trial Investigators. Effect of Dexmedetomidine on Lactate
Clearance in Patients with Septic Shock: A Sub-Analysis of a Multicenter
Randomized Controlled Trial. Shock. 2017 Nov 7. doi:
10.1097/SHK.0000000000001055. [Epub ahead of print] PubMed PMID: 29117063.


5: Wang J, Han Z, Zhou H, Wang N, Ma H. Effective Loading Dose of Dexmedetomidine
to Induce Adequate Sedation in Parturients Undergoing Caesarean Section Under
Spinal Anaesthesia. Turk J Anaesthesiol Reanim. 2017 Oct;45(5):260-263. doi:
10.5152/TJAR.2017.04578. Epub 2017 Oct 1. PubMed PMID: 29114409; PubMed Central
PMCID: PMC5656159.


6: Cortegiani A, Accurso G, Gregoretti C. Should We Use Dexmedetomidine for
Sedation in Parturients Undergoing Caesarean Section Under Spinal Anaesthesia?
Turk J Anaesthesiol Reanim. 2017 Oct;45(5):249-250. doi:
10.5152/TJAR.2017.0457812. Epub 2017 Oct 1. PubMed PMID: 29114407; PubMed Central
PMCID: PMC5656157.


7: Reshetnikov AP, Kasatkin AA, Urakov AL, Baimurzin DY. Management of
exaggerated gag reflex in dental patients using intravenous sedation with
dexmedetomidine. Dent Res J (Isfahan). 2017 Sep-Oct;14(5):356-358. PubMed PMID:
29109752; PubMed Central PMCID: PMC5654232.


8: Bihani P, Biyani G, Bhatia PK, Mohammed S. Can dexmedetomidine be used as sole
maintenance anesthetic agent at standard sedative doses? J Anaesthesiol Clin
Pharmacol. 2017 Jul-Sep;33(3):415-416. doi: 10.4103/0970-9185.168259. PubMed
PMID: 29109651; PubMed Central PMCID: PMC5672529.


9: Sethi P, Gupta N. Effect of dexmedetomidine on blood glucose during surgery. J
Anaesthesiol Clin Pharmacol. 2017 Jul-Sep;33(3):411-412. doi:
10.4103/0970-9185.173320. PubMed PMID: 29109648; PubMed Central PMCID:
PMC5672509.


10: Rashid MR, Najeeb R, Mushtaq S, Habib R. Comparative evaluation of midazolam,
dexmedetomidine, and propofol as Intensive Care Unit sedatives in postoperative
electively ventilated eclamptic patients. J Anaesthesiol Clin Pharmacol. 2017
Jul-Sep;33(3):331-336. doi: 10.4103/joacp.JOACP_380_15. PubMed PMID: 29109631;
PubMed Central PMCID: PMC5672512.

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